molecular formula C20H21N3O4 B11324121 4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11324121
M. Wt: 367.4 g/mol
InChI Key: JHRTVMLSBJULHL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzamide group, and ethoxy substituents. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the oxadiazole intermediate with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Ethoxy Substitution: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Ethyl iodide, ethyl bromide, sodium hydride, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-4-25-16-9-6-14(7-10-16)20(24)21-19-18(22-27-23-19)15-8-11-17(26-5-2)13(3)12-15/h6-12H,4-5H2,1-3H3,(H,21,23,24)

InChI Key

JHRTVMLSBJULHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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